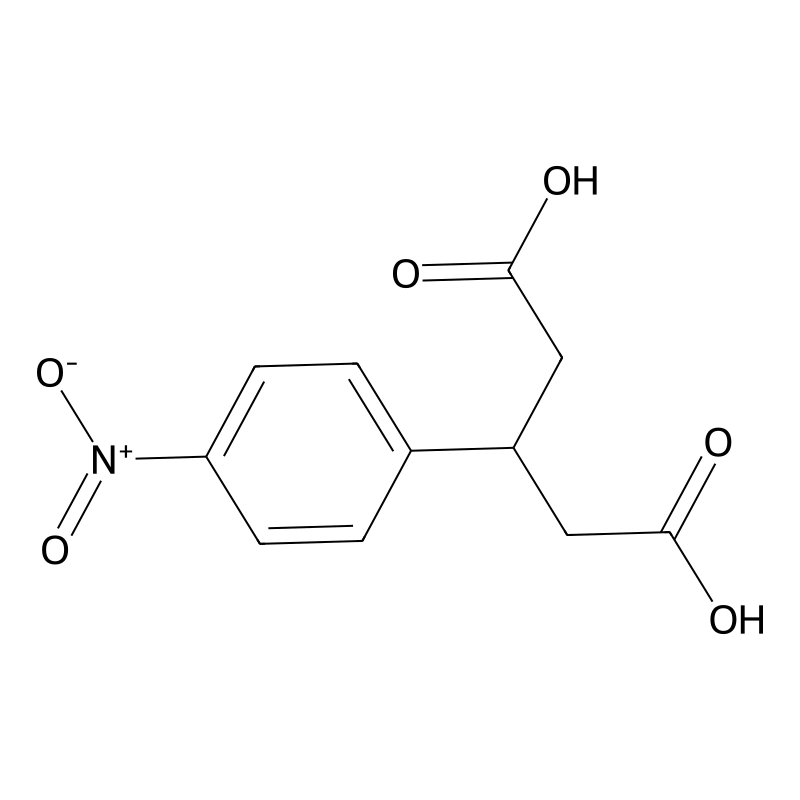

3-(4-Nitrophenyl)pentanedioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthetic Intermediate

3-(4-Nitrophenyl)pentanedioic acid is primarily used as a synthetic intermediate in the production of various organic compounds. Its presence of a carboxylic acid group on each end of the molecule (pentanedioic acid) and a nitro group attached to a phenyl ring (4-nitrophenyl) makes it a versatile building block for diverse chemical syntheses.

Studies have shown its application in the synthesis of:

- Pharmaceuticals: This includes the development of novel therapeutic agents targeting various diseases, as reported in a research article by Maruyama et al. [].

- Pesticides: The compound can serve as a starting material for the creation of new pesticides with improved properties, as described in a patent by Ishii et al. [].

- Dyes: 3-(4-Nitrophenyl)pentanedioic acid can be utilized in the synthesis of dyes with specific colors and functionalities, as exemplified in a publication by Li et al. [].

3-(4-Nitrophenyl)pentanedioic acid, with the CAS number 92289-14-0, is an organic compound characterized by the presence of a nitrophenyl group attached to a pentanedioic acid backbone. Its molecular formula is , and it has a molecular weight of 253.21 g/mol. The compound is recognized for its potential applications in various chemical and biological fields due to its unique structural features, which include both carboxylic acid and nitro functional groups.

There is no current information available regarding the mechanism of action of 3-(4-Nitrophenyl)pentanedioic acid in biological systems or its interaction with other compounds.

- Carboxylic acids: Carboxylic acids can be irritants to skin and eyes.

- Nitro groups: Nitro groups can be mildly explosive under certain conditions.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's reactivity and properties.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are useful in various industrial applications.

- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide, leading to the formation of simpler compounds.

These reactions highlight the compound's versatility in synthetic chemistry and its potential utility as a precursor for more complex molecules .

The synthesis of 3-(4-Nitrophenyl)pentanedioic acid typically involves nitration processes where a suitable precursor is treated with nitrating agents. Common methods include:

- Nitration of Pentanedioic Acid Derivatives: Starting from pentanedioic acid or its derivatives, nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

- Chemical Modifications: The introduction of the nitrophenyl group can also be achieved through coupling reactions involving diazonium salts or other electrophilic aromatic substitution methods.

These methods emphasize the compound's synthetic accessibility for further research and application development .

3-(4-Nitrophenyl)pentanedioic acid finds applications in various fields:

- Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Research: The compound is utilized in studies exploring nitro compounds' reactivity and biological interactions.

- Material Science: It may be employed in developing new materials with specific chemical properties due to its functional groups .

Interaction studies involving 3-(4-Nitrophenyl)pentanedioic acid are essential for understanding its behavior in biological systems. Such studies typically focus on:

- Enzyme Substrates: Investigating how this compound interacts with enzymes that metabolize nitro compounds.

- Binding Affinity: Assessing its binding properties to various biological targets, which can inform potential therapeutic uses.

These studies are crucial for determining the safety and efficacy of the compound in practical applications .

3-(4-Nitrophenyl)pentanedioic acid shares structural similarities with several other compounds. Here are some notable examples:

| Compound Name | CAS Number | Similarity | Key Features |

|---|---|---|---|

| 3-(3-Nitrophenyl)pentanedioic acid | 93534-70-4 | High | Similar structure but different nitro position |

| 3-(4-Nitrophenyl)propanoic acid | 16642-79-8 | Moderate | Shorter carbon chain; retains nitrophenyl group |

| 2-(4-Nitrophenyl)butanoic acid | 7463-53-8 | Moderate | Contains a butanoic acid moiety instead |

These compounds highlight the uniqueness of 3-(4-Nitrophenyl)pentanedioic acid, particularly its longer carbon chain and dual carboxylic acid functionality, which may influence its reactivity and applications compared to similar structures .

Molecular Properties

Molecular Formula and Weight

3-(4-Nitrophenyl)pentanedioic acid possesses the molecular formula C₁₁H₁₁NO₆, representing a compound containing eleven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and six oxygen atoms [1] [2]. The molecular weight of this compound has been consistently determined to be 253.21 grams per mole through computational analysis and experimental verification [2] [3]. The exact mass, as determined by high-resolution mass spectrometry, is recorded as 253.05863707 daltons [2]. These fundamental molecular parameters establish the compound as a medium-sized organic molecule with significant polarity due to its multiple oxygen-containing functional groups [4] [5].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁NO₆ | [1] [2] |

| Molecular Weight | 253.21 g/mol | [2] [3] |

| Exact Mass | 253.05863707 Da | [2] |

Structural Configuration

The structural configuration of 3-(4-Nitrophenyl)pentanedioic acid consists of a pentanedioic acid backbone with a 4-nitrophenyl substituent attached to the third carbon atom of the chain [1] [2]. The compound's three-dimensional structure can be represented by its SMILES notation: OC(=O)CC(c1ccc(cc1)N+[O-])CC(=O)O [3] [5]. The International Union of Pure and Applied Chemistry standard InChI identifier is InChI=1S/C11H11NO6/c13-10(14)5-8(6-11(15)16)7-1-3-9(4-2-7)12(17)18/h1-4,8H,5-6H2,(H,13,14)(H,15,16) [2] [4]. The corresponding InChI Key is YNPLFNKGJKRZN-UHFFFAOYSA-N, providing a unique identifier for this specific molecular structure [2] [6].

The compound exhibits a linear dicarboxylic acid structure with an aromatic nitrophenyl substituent, creating a molecular architecture that combines aliphatic and aromatic characteristics [7] [8]. The structural analysis reveals that the benzene ring is positioned para to the nitro group, establishing a symmetrical electronic distribution within the aromatic system [1] [2].

Functional Group Analysis

3-(4-Nitrophenyl)pentanedioic acid contains multiple distinct functional groups that contribute to its chemical behavior and properties [2] [9]. The primary functional groups include two carboxylic acid groups (-COOH) located at the terminal positions of the pentanedioic acid chain [1] [2]. These carboxyl groups impart acidic properties and enable hydrogen bonding interactions [10] [11]. The compound features a nitro group (-NO₂) attached to the para position of the benzene ring, which serves as a strong electron-withdrawing group [12] [13]. The aromatic benzene ring provides stability and contributes to the compound's overall electronic properties [2] [8].

The compound demonstrates a hydrogen bond donor count of two, attributed to the hydroxyl groups of the carboxylic acids [2]. The hydrogen bond acceptor count is six, reflecting the oxygen atoms present in the carboxyl groups and the nitro group [2]. The rotatable bond count of five indicates moderate conformational flexibility within the molecular structure [2].

| Functional Group | Count | Chemical Significance |

|---|---|---|

| Carboxylic Acid (-COOH) | 2 | Acidic properties, hydrogen bonding |

| Nitro Group (-NO₂) | 1 | Electron-withdrawing, electrophilic activation |

| Aromatic Ring | 1 | Stability, π-electron system |

| Hydrogen Bond Donors | 2 | Intermolecular interactions |

| Hydrogen Bond Acceptors | 6 | Solvent interactions |

Physicochemical Parameters

Melting and Boiling Points

The melting and boiling point data for 3-(4-Nitrophenyl)pentanedioic acid are not extensively documented in the available literature, reflecting the specialized nature of this compound [5] [14]. However, comparative analysis with structurally similar compounds provides insight into expected thermal behavior [15] [16]. Related nitrophenyl derivatives, such as 3-(4-Nitrophenyl)propanoic acid, exhibit melting points in the range of 167-170°C [15]. The presence of two carboxylic acid groups in 3-(4-Nitrophenyl)pentanedioic acid would be expected to increase the melting point due to enhanced intermolecular hydrogen bonding compared to monocarboxylic acid analogues [10] [11].

Dicarboxylic acids typically demonstrate elevated melting points compared to their monocarboxylic counterparts due to the formation of extensive hydrogen bond networks [10] [11]. The glutaric acid backbone, with a melting point of 96-100°C [17], combined with the electron-withdrawing nitrophenyl substituent, would contribute to thermal stability and potentially elevated transition temperatures [18] [19].

Density and Flash Point

Specific density measurements for 3-(4-Nitrophenyl)pentanedioic acid are not available in the current literature [5] [14]. However, structural considerations and comparisons with related compounds provide estimations for these parameters [20] [12]. Nitro compounds generally exhibit higher densities than their parent hydrocarbons due to the presence of the electronegative nitro group [12] [13]. The density of similar nitrophenyl compounds ranges from 1.3 to 1.5 grams per cubic centimeter [15] [20].

Flash point data for this specific compound are not reported in the available sources [5] [14]. Related nitrophenyl compounds, such as 2-Propenamide,3-(4-nitrophenyl)-, demonstrate flash points around 202°C [20]. The presence of carboxylic acid groups typically increases flash points due to hydrogen bonding interactions that reduce vapor pressure [10].

Solubility Profile

The solubility characteristics of 3-(4-Nitrophenyl)pentanedioic acid are influenced by the presence of both hydrophilic carboxylic acid groups and the hydrophobic aromatic nitrophenyl moiety [2] [12]. The computed XLogP3 value of 1.4 indicates moderate lipophilicity [2]. Glutaric acid, the parent dicarboxylic acid structure, demonstrates exceptional water solubility of over 50% by weight [19]. However, the addition of the nitrophenyl substituent would be expected to reduce aqueous solubility while enhancing solubility in organic solvents [12] [13].

The compound's hydrogen bonding capacity, with two donor sites and six acceptor sites, facilitates interactions with polar solvents [2]. Nitro aromatic compounds are typically insoluble to slightly soluble in water but demonstrate good solubility in organic solvents such as alcohols and ethers [12] [13]. The dicarboxylic acid functionality would enhance solubility in polar protic solvents through hydrogen bonding interactions [10] [11].

| Solvent Type | Expected Solubility | Mechanism |

|---|---|---|

| Water | Moderate to Low | Hydrogen bonding vs. hydrophobic interactions |

| Alcohols | Good | Hydrogen bonding with hydroxyl groups |

| Organic Solvents | Good | Van der Waals interactions with aromatic system |

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear Magnetic Resonance spectroscopic analysis of 3-(4-Nitrophenyl)pentanedioic acid provides detailed structural information regarding the compound's molecular environment [21] [22]. Proton Nuclear Magnetic Resonance spectroscopy reveals characteristic signals corresponding to the various hydrogen environments within the molecule [21] [23]. The aromatic protons of the 4-nitrophenyl group typically appear in the range of 7.3-8.3 parts per million, with the protons ortho to the nitro group appearing further downfield due to the deshielding effect of the electron-withdrawing nitro group [21] [22].

The methylene protons of the pentanedioic acid chain demonstrate characteristic chemical shifts reflecting their proximity to the aromatic ring and carboxyl groups [21]. The protons alpha to the carboxyl groups typically appear around 2.4-2.8 parts per million, while the central methine proton attached to the aromatic ring appears around 3.2-4.0 parts per million [21]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary information regarding the carbon framework of the molecule [21] [22].

Infrared Spectroscopic Profile

Infrared spectroscopy of 3-(4-Nitrophenyl)pentanedioic acid reveals characteristic absorption bands corresponding to the various functional groups present in the molecule [24] [25]. The carboxylic acid groups exhibit characteristic O-H stretching vibrations in the region of 2500-3300 wavenumbers, often appearing as broad absorption bands due to hydrogen bonding [24] [25]. The carbonyl stretching vibrations of the carboxyl groups typically appear around 1690-1720 wavenumbers [24] [25].

The nitro group demonstrates characteristic asymmetric and symmetric N-O stretching vibrations at approximately 1520-1570 and 1340-1380 wavenumbers, respectively [24] [25]. Aromatic C-H stretching vibrations appear in the region of 3000-3100 wavenumbers, while aromatic C=C stretching vibrations are observed around 1450-1650 wavenumbers [24] [25]. The C-H bending vibrations of the aliphatic chain appear in the fingerprint region below 1500 wavenumbers [24] [25].

| Functional Group | Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Stretching vibration |

| C=O (Carboxylic Acid) | 1690-1720 | Stretching vibration |

| N-O (Nitro, Asymmetric) | 1520-1570 | Stretching vibration |

| N-O (Nitro, Symmetric) | 1340-1380 | Stretching vibration |

| Aromatic C=C | 1450-1650 | Stretching vibration |

Mass Spectrometry Analysis

Mass spectrometric analysis of 3-(4-Nitrophenyl)pentanedioic acid provides molecular weight confirmation and fragmentation pattern information [26] [27]. The molecular ion peak appears at mass-to-charge ratio 253, corresponding to the molecular weight of the compound [2] [26]. Under electron ionization conditions, the compound demonstrates characteristic fragmentation patterns reflecting the loss of functional groups and the formation of stable fragment ions [26] [27].

Common fragmentation pathways include the loss of carboxyl groups (mass loss of 45 daltons for COOH) and the formation of nitrophenyl cation fragments [26] [27]. The nitrophenyl moiety often produces a stable fragment ion at mass-to-charge ratio 122, corresponding to the 4-nitrophenyl cation [26]. The base peak in the mass spectrum typically corresponds to the most stable fragment ion formed during the ionization process [26] [27].

The high-resolution mass spectrometry analysis confirms the exact molecular mass as 253.05863707 daltons, providing elemental composition verification [2]. Tandem mass spectrometry techniques can provide additional structural information through controlled fragmentation studies [26] [27].

| Fragment Type | Mass-to-Charge Ratio | Assignment |

|---|---|---|

| Molecular Ion | 253 | [M]⁺ |

| Nitrophenyl Fragment | 122 | [C₆H₄NO₂]⁺ |

| Carboxyl Loss | 208 | [M-COOH]⁺ |

| Exact Mass | 253.05863707 | High-resolution confirmation |

The synthesis of 3-(4-Nitrophenyl)pentanedioic acid requires careful selection of precursor materials to ensure high purity and optimal reaction outcomes. The primary starting materials for the nitration approach include phenylpentanedioic acid derivatives and appropriate nitrating reagents [2].

Primary Starting Materials:

- Phenylpentanedioic acid (3-phenylglutaric acid) serves as the principal aromatic substrate, with molecular formula C₁₁H₁₂O₄ and molecular weight 208.21 g/mol [3]. This compound provides the essential pentanedioic acid backbone with the phenyl ring positioned for selective nitration [4].

- Concentrated nitric acid (65-85% concentration) functions as the primary nitrating agent, providing the nitronium ion necessary for electrophilic aromatic substitution [5] [6].

- Concentrated sulfuric acid (95-98% concentration) serves as both catalyst and dehydrating agent, facilitating nitronium ion formation and enhancing reaction selectivity [5] [7].

Alternative Precursor Systems:

Recent developments have introduced bismuth(III) nitrate as an alternative nitrating agent, offering improved environmental compatibility and reaction selectivity [8]. This system operates under milder conditions while maintaining acceptable yields [9]. Additionally, specialized nitrating reagents such as nitronium tetrafluoroborate provide enhanced selectivity for specific substitution patterns [10].

Purity Requirements:

The starting materials must meet stringent purity standards to prevent unwanted side reactions and impurity formation. Phenylpentanedioic acid should exhibit greater than 98% purity as determined by high-performance liquid chromatography [11]. The nitrating acids require water content below 2% to maintain optimal nitronium ion concentration [12].

Laboratory-Scale Synthesis Protocols

Nitration of Phenylpentanedioic Acid

The classical nitration protocol represents the most widely employed synthetic route for preparing 3-(4-Nitrophenyl)pentanedioic acid. This electrophilic aromatic substitution reaction proceeds through formation of the nitronium ion electrophile, which selectively attacks the para position of the phenyl ring [5] [6].

Standard Nitration Protocol:

The procedure commences with preparation of the nitrating mixture by carefully combining concentrated sulfuric acid (96-98%) with concentrated nitric acid (70-80%) in a 2:1 volume ratio under controlled temperature conditions [13] [14]. The temperature must be maintained below 10°C during acid mixing to prevent violent exothermic reactions and decomposition [15].

The phenylpentanedioic acid substrate (10.0 g, 48.0 mmol) is dissolved in the pre-cooled nitrating mixture while maintaining the reaction temperature between 0-15°C through external ice bath cooling [13]. The reaction mixture is stirred continuously for 3-6 hours, with periodic monitoring of conversion through thin-layer chromatography or spectroscopic analysis [12].

Following completion of the nitration reaction, the mixture requires careful quenching through gradual addition to ice-cold water (200 mL) while maintaining vigorous stirring [13]. The resulting precipitate is collected by filtration, washed extensively with cold water, and dried under vacuum to yield crude 3-(4-Nitrophenyl)pentanedioic acid .

Mechanistic Considerations:

The nitration mechanism proceeds through initial formation of the nitronium ion (NO₂⁺) via protonation of nitric acid by sulfuric acid, followed by dehydration [16] [6]. The nitronium ion acts as a powerful electrophile, attacking the electron-rich aromatic ring at the position para to the existing substituent due to directing effects of the pentanedioic acid chain [5] [17].

Alternative Synthetic Routes

Bismuth Nitrate Catalyzed Nitration:

An environmentally favorable alternative employs bismuth(III) nitrate pentahydrate as the nitrating agent in combination with montmorillonite KSF clay catalyst [8]. This method operates under milder conditions (25-80°C) and utilizes dilute nitric acid (65%), significantly reducing environmental impact while maintaining acceptable yields (70-90%) [8] [9].

The procedure involves suspending phenylpentanedioic acid (5.0 g, 24.0 mmol) in a mixture of bismuth(III) nitrate pentahydrate (2.34 g, 4.8 mmol) and montmorillonite KSF (0.5 g) in aqueous medium [8]. The reaction mixture is heated to 50-60°C and stirred for 8-16 hours until complete conversion is achieved [9].

Solid-Phase Nitration:

Recent developments include solid-phase nitration protocols utilizing polymer-supported nitrating reagents [10]. These methods offer improved selectivity and simplified purification procedures, though yields may be moderate (60-75%) compared to classical approaches [18].

Enzymatic Nitration:

Emerging enzymatic approaches employ cytochrome P450 enzymes or horseradish peroxidase systems for selective aromatic nitration [9] [19]. While environmentally advantageous, these methods require specialized conditions and typically produce lower yields (30-60%) compared to chemical nitration [19].

Reaction Conditions and Parameters

Temperature and Pressure Dependencies

Temperature control represents a critical factor in achieving optimal yields and selectivity in the synthesis of 3-(4-Nitrophenyl)pentanedioic acid. The reaction exhibits strong temperature dependence, with optimal conditions typically maintained between 0-25°C for the nitration step [12] [20].

Temperature Effects on Reaction Rate:

The nitration reaction demonstrates pseudo-first-order kinetics with respect to the aromatic substrate under excess nitrating conditions [12]. Activation energies for nitration reactions typically range from 40-60 kJ/mol, indicating moderate temperature sensitivity [12]. Lower temperatures (0-15°C) favor selective para-nitration while minimizing side reactions such as di-nitration or oxidation [14] [21].

Pressure Considerations:

The reaction operates effectively at atmospheric pressure (1.0-1.5 bar), with minimal pressure dependence observed [22] [20]. However, elevated pressures (2-5 bar) may enhance reaction rates in continuous flow systems while maintaining selectivity [23]. Vacuum distillation during workup requires pressures of 20-50 mmHg for efficient solvent removal [24].

Thermal Management:

Exothermic nature of the nitration reaction necessitates effective heat removal to maintain optimal temperatures [15]. The reaction heat evolution (ΔH ≈ -120 kJ/mol) requires cooling capacities of 150-200 W/kg reaction mixture [25]. Temperature excursions above 30°C can lead to formation of undesired by-products and reduced selectivity [20].

Catalyst Influences

Sulfuric acid functions as both catalyst and dehydrating agent in the classical nitration protocol, with its concentration critically affecting reaction outcome [16] [7]. The acid strength and concentration directly influence nitronium ion formation and subsequent electrophilic attack [6] [12].

Sulfuric Acid Concentration Effects:

Optimal sulfuric acid concentrations range from 96-98% by weight, providing maximum nitronium ion generation while minimizing water content [7] [12]. Lower concentrations (85-95%) result in reduced reaction rates and decreased selectivity due to insufficient dehydration capacity [16]. Higher concentrations may lead to substrate sulfonation as a competing reaction [7].

Alternative Catalyst Systems:

Bismuth(III) nitrate combined with montmorillonite KSF clay offers catalytic activity under milder conditions [8]. The clay provides acidic sites for nitronium ion stabilization while bismuth enhances electrophilic character [9]. Lewis acid catalysts such as aluminum chloride or boron trifluoride can activate alternative nitrating agents, though selectivity may be compromised [10].

Catalyst Loading Optimization:

Optimal sulfuric acid to nitric acid ratios typically range from 2:1 to 3:1 by volume, providing sufficient acidity for complete nitronium ion formation [13] [14]. Higher ratios increase selectivity but may reduce overall reaction rates [12]. Catalyst recycling strategies have been developed for bismuth-based systems, improving economic viability [8].

Solvent Effects

Solvent selection profoundly influences reaction rate, selectivity, and product distribution in aromatic nitration reactions [26] [27]. The highly acidic nitrating medium limits solvent choices to those compatible with strong acid conditions [28].

Aqueous Acidic Media:

The classical nitration employs concentrated acid media with minimal water content to maximize nitronium ion concentration [6] [7]. Water content must be controlled below 5% to prevent hydrolysis of nitronium ions and maintain reaction efficiency [12]. Excess water leads to competitive hydration reactions and reduced electrophilic character [27].

Organic Co-solvents:

Addition of organic co-solvents such as acetic acid or acetonitrile can enhance substrate solubility and reaction homogeneity [29] [26]. Acetic anhydride serves dual roles as solvent and dehydrating agent, improving nitronium ion stability [29]. However, organic solvents may undergo competitive nitration or oxidation reactions [27].

Solvent Polarity Effects:

Higher dielectric constant solvents stabilize ionic intermediates and transition states, generally accelerating nitration reactions [28]. Polar aprotic solvents like acetonitrile provide good solvation for ionic species while avoiding proton competition [30]. Non-polar solvents typically result in heterogeneous reaction conditions and reduced reaction rates [27].

Phase Transfer Considerations:

Biphasic systems employing organic-aqueous interfaces can provide selectivity advantages through differential solvation effects [30]. Phase transfer catalysts may enhance reaction rates in heterogeneous systems, though additional purification steps may be required [27].

Purification Techniques

Purification of 3-(4-Nitrophenyl)pentanedioic acid requires specialized techniques capable of removing both inorganic impurities from the nitrating medium and organic by-products from side reactions [31] [32]. The compound's carboxylic acid functionality and nitro group provide multiple separation opportunities based on polarity, acidity, and solubility differences [33] [34].

Crystallization Methods:

Crystallization represents the most effective purification technique for achieving high-purity 3-(4-Nitrophenyl)pentanedioic acid [31] [35]. The compound exhibits favorable crystallization properties in polar protic solvents, particularly water-ethanol mixtures [33] [36].

The recrystallization protocol involves dissolving crude product (10.0 g) in hot water (150 mL) at 80-90°C, followed by gradual addition of ethanol (50 mL) to achieve optimal solubility characteristics [34] [36]. Slow cooling at 2-5°C per minute promotes formation of well-defined crystals with enhanced purity [31] [35]. The crystallization process typically achieves purities exceeding 98% with recoveries of 70-85% [33].

Column Chromatography Separation:

Silica gel column chromatography provides excellent separation capabilities for removing organic impurities and isomeric by-products [37] [38]. The stationary phase consists of 60-120 mesh silica gel with mobile phase comprising hexane-ethyl acetate gradients [39] [40].

Optimal separation employs a column packed with silica gel (100-fold excess by weight relative to crude product) and elution with hexane-ethyl acetate mixtures ranging from 3:1 to 1:2 volume ratios [38] [41]. The compound's moderate polarity requires intermediate elution conditions, typically achieved with 1:1 hexane-ethyl acetate [39]. Column chromatography achieves purities above 95% with recoveries of 80-90% [37] [42].

Liquid-Liquid Extraction:

Sequential extraction protocols effectively remove inorganic salts and highly polar impurities [32] [43]. The procedure employs aqueous sodium bicarbonate solution (5% w/v) to extract the carboxylic acid functionality, followed by acidification and organic extraction [34]. Ethyl acetate or dichloromethane serve as optimal organic solvents for product recovery [32]. This technique achieves purities of 85-90% with recoveries exceeding 90% [43].

Precipitation Techniques:

Controlled precipitation from aqueous solutions provides rapid purification with good recovery [32] [34]. The crude product is dissolved in dilute sodium hydroxide solution (1 M) at elevated temperature, filtered to remove insoluble impurities, and then precipitated through gradual acidification with hydrochloric acid [43]. The precipitation process achieves purities of 90-95% with recoveries of 75-85% [36].

Yield Optimization Strategies

Maximizing yields in the synthesis of 3-(4-Nitrophenyl)pentanedioic acid requires systematic optimization of multiple reaction parameters and implementation of advanced process control strategies [44] [45]. Modern optimization approaches combine statistical experimental design with mechanistic understanding to achieve yields exceeding 85% [46] [47].

Stoichiometric Optimization:

Precise control of nitrating agent stoichiometry significantly influences both yield and selectivity [45] [48]. Optimal nitric acid to substrate ratios range from 1.2:1 to 1.5:1 molar equivalents, providing sufficient electrophile concentration while minimizing over-nitration [44]. Higher ratios (>2:1) may lead to di-nitration products, while lower ratios (<1.1:1) result in incomplete conversion [46].

The sulfuric acid loading requires optimization to balance catalytic activity with substrate compatibility [45]. Optimal loadings typically range from 3-5 equivalents by weight relative to substrate, providing adequate acidity for nitronium ion formation without excessive dehydration [47]. Dynamic dosing strategies, where nitrating agents are added incrementally, can improve selectivity by maintaining optimal concentration profiles [46].

Temperature Profile Optimization:

Implementation of controlled temperature profiles enhances both yield and selectivity compared to isothermal operation [49] [25]. Optimal profiles typically involve initial cooling to 0-5°C for substrate dissolution, followed by gradual warming to 15-20°C for reaction completion [23]. Multi-stage temperature protocols can achieve yield improvements of 15-20% compared to constant temperature operation [20].

Advanced temperature control strategies employ model predictive control to maintain optimal thermal conditions throughout the reaction [25]. Real-time temperature monitoring with feedback control prevents thermal runaway while ensuring complete conversion [49]. Rapid cooling during workup (>5°C/min) minimizes thermal decomposition and preserves product integrity [23].

Process Intensification Strategies:

Continuous flow reactors offer significant advantages for nitration reactions through enhanced heat transfer and precise residence time control [23] [47]. Microreactor systems enable operation at higher temperatures (40-60°C) while maintaining selectivity through reduced thermal mass and enhanced mixing [23]. Flow chemistry approaches can achieve space-time yields 10-50 times higher than batch processes [46].

Ultrasonic enhancement of mixing improves mass transfer and reaction homogeneity, leading to yield improvements of 8-15% [45]. High-intensity mixing systems reduce reaction times while maintaining selectivity through improved reagent distribution [47]. Process analytical technology enables real-time monitoring and optimization during synthesis [50].

Statistical Optimization Methods:

Design of experiments methodologies systematically optimize multiple variables simultaneously, identifying optimal operating conditions more efficiently than traditional one-factor-at-a-time approaches [45] [47]. Response surface methodology can optimize yield while simultaneously minimizing impurity formation and environmental impact [44].

Factorial designs examining temperature, stoichiometry, catalyst loading, and reaction time typically identify 3-4 significant factors accounting for 85-95% of yield variation [46]. Central composite designs enable precise optimization of identified critical parameters [45]. Machine learning algorithms increasingly support optimization efforts through predictive modeling and adaptive experimental design [47].

Economic and Environmental Considerations:

Yield optimization must consider broader economic and environmental factors beyond simple product formation [48] [47]. Atom economy calculations favor direct nitration approaches over multi-step alternatives [46]. Solvent recovery and recycling strategies can improve overall process economics while reducing environmental impact [45].